4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and hydroxyethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone typically involves multi-step organic reactions One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyridazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include substituted pyridazinones, amines, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
- 4-chloro-2-(4-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
- 4-chloro-2-(3-chlorophenyl)-5-[(2-methoxyethyl)amino]-3(2H)-pyridazinone
Uniqueness
4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxyethylamino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(2-hydroxyethylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-8-2-1-3-9(6-8)17-12(19)11(14)10(7-16-17)15-4-5-18/h1-3,6-7,15,18H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUTBRFBQRNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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